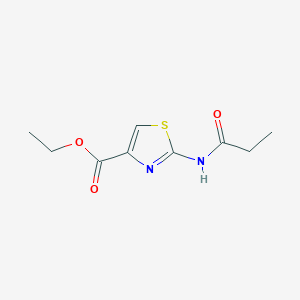

Ethyl 2-propionamidothiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEUZLDSEOROIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Ethyl 2-Propionamidothiazole-4-Carboxylate

Acylation of Ethyl 2-Aminothiazole-4-Carboxylate

The most widely reported method involves acylating the primary amine of ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) with propionyl chloride or propionic anhydride.

Reaction Protocol

- Starting Material : Ethyl 2-aminothiazole-4-carboxylate (10 g, 0.058 mol) is dissolved in anhydrous dichloromethane (DCM, 100 mL) under nitrogen.

- Base Addition : Pyridine (4.6 mL, 0.058 mol) is added to scavenge HCl, maintaining the temperature at 0–5°C.

- Acylating Agent : Propionyl chloride (5.3 mL, 0.061 mol) is added dropwise over 20 minutes.

- Reaction Conditions : The mixture is stirred at room temperature for 4 hours, then refluxed for 1 hour to ensure complete conversion.

- Workup : The solution is diluted with DCM (50 mL), washed sequentially with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

- Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (8.2 g, 82%).

Optimization Insights

- Solvent Choice : DCM minimizes side reactions compared to polar solvents like THF.

- Stoichiometry : A 1.05:1 molar ratio of propionyl chloride to amine prevents diacylation.

- Temperature Control : Slow addition at 0°C reduces exothermic side reactions.

Analytical Data :

Hydrogenation of Brominated Precursors

An alternative route involves catalytic hydrogenation of 2-bromo-4-propionamidothiazole derivatives, as demonstrated in U.S. Patent 4,134,984.

Reaction Protocol

- Starting Material : 2-Bromo-4-propionamidothiazole (4 g, 0.016 mol) and sodium acetate (1.4 g, 0.017 mol) are dissolved in methanol (100 mL).

- Catalyst Addition : 10% Pd/C (1 g) is added under hydrogen atmosphere.

- Hydrogenation : The reaction is stirred at 25°C and 1 atm H₂ until hydrogen uptake ceases (~3 hours).

- Workup : The catalyst is filtered through Celite, and the filtrate is concentrated under vacuum.

- Purification : Recrystallization from carbon tetrachloride yields the product as a pale-yellow solid (1.9 g, 48%).

Optimization Insights

- Catalyst Loading : 10% Pd/C ensures complete debromination without over-reduction.

- Solvent : Methanol enhances hydrogen solubility and catalyst activity.

Analytical Data :

Comparative Analysis of Synthetic Methods

Reaction Mechanism and Stereoelectronic Considerations

The acylation proceeds via a nucleophilic acyl substitution (NAS) mechanism:

- Amine Activation : The lone pair on the amine attacks the electrophilic carbonyl carbon of propionyl chloride.

- Intermediate Formation : A tetrahedral intermediate forms, stabilized by pyridine’s base-assisted HCl removal.

- Product Formation : Collapse of the intermediate releases HCl, yielding the propionamide.

Stereoelectronic Effects :

Industrial Applications and Derivative Synthesis

This compound is a precursor to:

- Anticancer Agents : Thiazole-amide hybrids inhibit tubulin polymerization.

- Antimicrobials : Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus.

Derivatization Example :

- Suzuki Coupling : The ethyl ester is hydrolyzed to a carboxylic acid, which undergoes Pd-mediated coupling with aryl boronic acids to generate biaryl therapeutics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propionamidothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-propionamidothiazole-4-carboxylate exhibits promising antimicrobial and antifungal properties. Its mechanism of action involves the inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. The compound has shown significant activity against various pathogens, including:

- Staphylococcus epidermidis (gram-positive)

- Pseudomonas aeruginosa (gram-negative)

This property positions it as a potential candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions. Studies have demonstrated that it binds with high affinity to specific enzymes, disrupting their normal functions. This characteristic makes it valuable for investigating biochemical pathways and developing therapeutic agents targeting these enzymes.

Materials Science

In materials science, this compound is explored for its unique structural properties, which can be leveraged to create new materials with specific electronic or optical characteristics. Its potential applications include:

- Development of sensors

- Creation of organic light-emitting diodes (OLEDs)

Case Study 1: Antimicrobial Activity

A study conducted by Aziz-ur-Rehman et al. evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth, highlighting its potential as an alternative to conventional antibiotics .

Case Study 2: Enzyme Interaction Analysis

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited UDP-N-acetylmuramate/L-alanine ligase activity in vitro. This inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition pattern, which suggests that the compound could serve as a lead compound for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 2-propionamidothiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-Aminothiazole-4-Carboxylate

Structural Differences :

- Substituent at Position 2: Ethyl 2-aminothiazole-4-carboxylate features an amino (-NH₂) group instead of a propionamide (-NHCOCH₂CH₃) group .

- Reactivity: The amino group is more nucleophilic, making it a precursor for further functionalization (e.g., acylation to form the propionamide derivative) . Biological Activity: Amino-substituted thiazoles are often used as intermediates in antimalarial and anticancer agents, whereas propionamide derivatives may exhibit enhanced metabolic stability .

Table 1: Key Properties

| Property | Ethyl 2-Propionamidothiazole-4-Carboxylate | Ethyl 2-Aminothiazole-4-Carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₃S | C₆H₈N₂O₂S |

| Molecular Weight | 228.27 g/mol | 172.20 g/mol |

| Key Functional Groups | Propionamide, ester | Amino, ester |

| Potential Applications | Drug intermediates, agrochemicals | Antibiotic precursors |

Ethyl 2-Isopropyloxazole-4-Carboxylate

Structural Differences :

Impact on Properties :

Table 2: Heterocycle Comparison

| Property | This compound | Ethyl 2-Isopropyloxazole-4-Carboxylate |

|---|---|---|

| Heteroatoms | S, N | O, N |

| Aromaticity | Moderate (S less electronegative than O) | High (O stabilizes ring) |

| Common Applications | Pharmaceuticals | Polymers, catalysts |

Other Acylated Thiazole Derivatives

Examples include ethyl 2-acetamidothiazole-4-carboxylate (acetyl instead of propionyl group).

- Chain Length Effects : Propionamide’s longer alkyl chain may improve binding to hydrophobic pockets in enzymes compared to acetamide derivatives.

Research Findings and Methodologies

- Structural Validation : Tools like SHELX (used in crystallography) enable precise determination of thiazole derivatives’ bond lengths and angles, critical for understanding reactivity .

- Thermochemical Analysis : Density-functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functional, could predict thermodynamic stability and reaction pathways for these compounds .

Biological Activity

Ethyl 2-propionamidothiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, an amide group, and an ethyl ester. The general structure can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Research indicates that compounds with similar thiazole structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, thiazole derivatives have been shown to inhibit aromatase, an enzyme critical in estrogen biosynthesis, which could have implications in treating hormone-dependent cancers .

- Cell Proliferation Modulation : this compound may influence cell proliferation through pathways involving Oct3/4 expression. Increased Oct3/4 levels can lead to enhanced pluripotency in stem cells, potentially aiding in regenerative medicine .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

- HL-60 Cells : A study showed that similar compounds induced apoptosis in promyelocytic leukemia HL-60 cells through the activation of caspase-3 and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results that warrant further exploration into its use as an antibacterial agent.

Case Studies and Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.